XL019 (CAS 945755-56-6) is an orally bioavailable, ATP-competitive small molecule that functions as a highly selective inhibitor of Janus kinase 2 (JAK2). Unlike broader-spectrum pan-JAK inhibitors, XL019 exhibits low-nanomolar biochemical potency against both wild-type JAK2 and the constitutively active JAK2V617F mutant, effectively blocking downstream STAT3 and STAT5 phosphorylation. In procurement and material selection contexts, it is primarily sourced as a precision preclinical tool for modeling myeloproliferative neoplasms (MPNs) and for isolating JAK2-specific signaling pathways from the broader JAK/STAT network without confounding off-target effects [1].
Substituting XL019 with a dual JAK1/2 inhibitor, such as the clinical benchmark Ruxolitinib, fundamentally confounds targeted mechanistic research. Ruxolitinib inhibits JAK1 and JAK2 with near-equal potency, meaning its application broadly suppresses JAK1-mediated inflammatory cytokine signaling alongside JAK2-driven erythroid and myeloid pathways [1]. In contrast, XL019 provides a >50-fold selectivity window for JAK2 over JAK1, JAK3, and TYK2. For buyers designing assays to specifically interrogate JAK2V617F-driven proliferation, or to avoid the immunosuppressive off-target effects of JAK1/3 inhibition, procuring the highly selective XL019 is mandatory to ensure phenotypic accuracy and reproducible assay data [2].
XL019 demonstrates an IC50 of 2.2 nM for JAK2, compared to 134.3 nM for JAK1 and 214.2 nM for JAK3. This represents a >50-fold selectivity for the JAK2 isoform. In direct contrast, the benchmark dual inhibitor Ruxolitinib exhibits an IC50 of 2.8 nM for JAK2 and 3.3 nM for JAK1, lacking isoform selectivity [REFS-1, REFS-2].
| Evidence Dimension | Biochemical IC50 (Kinase Selectivity) |
| Target Compound Data | JAK2 IC50 = 2.2 nM; JAK1 IC50 = 134.3 nM |
| Comparator Or Baseline | Ruxolitinib (JAK2 IC50 = 2.8 nM; JAK1 IC50 = 3.3 nM) |
| Quantified Difference | >50-fold JAK2 selectivity for XL019 vs. ~1:1 for Ruxolitinib |
| Conditions | Cell-free ATP-dependent luciferase-coupled chemiluminescence assay |
Enables researchers to decouple JAK2-driven myeloproliferation from JAK1-driven immune and inflammatory responses in complex cellular assays.
For in vivo procurement, XL019 offers validated oral bioavailability. Following a 10 mg/kg oral dose in murine models, XL019 achieves a Cmax of 5.24 μM, a half-life (t1/2) of 1.94 hours, and a volume of distribution (Vd) of 5.319 L/kg. This robust pharmacokinetic profile allows for standard twice-daily (BID) oral dosing regimens to maintain target inhibition, outperforming unoptimized tool compounds that require continuous infusion or systemic injection.
| Evidence Dimension | Pharmacokinetic parameters (Cmax and t1/2) |
| Target Compound Data | Cmax = 5.24 μM, t1/2 = 1.94 h |
| Comparator Or Baseline | Unoptimized early-stage JAK inhibitors (typically <1 μM Cmax, poor oral bioavailability) |
| Quantified Difference | Validated high micromolar systemic exposure via oral route |
| Conditions | 10 mg/kg p.o. dosing in murine models |
Validates the compound's immediate readiness for in vivo efficacy studies, reducing the risk of failure due to poor systemic exposure.
XL019 is highly processable for in vivo administration when utilizing standard co-solvent systems. It readily forms a clear solution at ≥2.5 mg/mL using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . This overcomes the poor aqueous solubility typical of complex pyrimidine-based kinase inhibitors, providing a reliable, standardized protocol for reproducible animal dosing without precipitation risks .
| Evidence Dimension | In vivo formulation solubility |
| Target Compound Data | ≥2.5 mg/mL clear solution in DMSO/PEG300/Tween-80/Saline |
| Comparator Or Baseline | Pure aqueous buffers (insoluble/precipitates) |
| Quantified Difference | Guaranteed solubility and stability in a standardized lipophilic/hydrophilic co-solvent vehicle |
| Conditions | Room temperature preparation for in vivo dosing |
Eliminates formulation guesswork and ensures consistent dose delivery, which is critical for reproducibility in xenograft studies.
XL019 demonstrates potent in vivo pharmacodynamics, specifically in JAK2-dependent tumors. In HEL.92.1.7 erythroleukemia xenograft models, oral administration of XL019 at 200 mg/kg and 300 mg/kg (BID for 14 days) resulted in 60% and 70% tumor growth inhibition, respectively, driven by the dose-dependent suppression of downstream pSTAT3 and pSTAT5 . This establishes a clear, quantifiable baseline for efficacy compared to non-selective agents that may induce broader, non-specific cytotoxicity.
| Evidence Dimension | Xenograft tumor growth inhibition |
| Target Compound Data | 60-70% inhibition at 200-300 mg/kg BID |
| Comparator Or Baseline | Vehicle control (0% inhibition, unchecked growth) |
| Quantified Difference | 60-70% reduction in tumor volume linked directly to pSTAT3/5 suppression |
| Conditions | HEL.92.1.7 murine xenograft model, 14-day oral dosing |
Provides buyers with a validated in vivo model and dosing regimen, accelerating preclinical study design for myeloproliferative disease research.
Because XL019 offers >50-fold selectivity for JAK2 over JAK1/3, it is the preferred choice for in vitro assays aiming to isolate JAK2V617F-driven cellular proliferation from the broader inflammatory cytokine signaling mediated by JAK1. This makes it a more precise procurement choice than Ruxolitinib for mechanistic pathway mapping [1].
With its established pharmacokinetic profile (Cmax = 5.24 μM) and standardized formulation protocol (DMSO/PEG300/Tween-80/Saline), XL019 is highly suited for in vivo efficacy testing. It is specifically recommended for oral dosing in HEL.92.1.7 erythroleukemia xenografts to evaluate targeted tumor growth inhibition .
XL019 potently inhibits STAT3 and STAT5 phosphorylation in cells harboring wild-type or mutated JAK2. It serves as a reliable, highly selective positive control compound in Western blot and flow cytometry assays designed to quantify downstream JAK2 target engagement without confounding off-target kinase inhibition [1].